molecular formula C8H7ClFNO B11746466 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone

Cat. No.: B11746466
M. Wt: 187.60 g/mol
InChI Key: LNBQVHAIPKJCGY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone is an organic compound with a complex structure that includes amino, chloro, and fluoro substituents on a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-chloro-5-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to fully elucidate these mechanisms and their implications .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-chloro-5-fluorophenyl)ethanone include:

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

1-(2-amino-3-chloro-5-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,11H2,1H3

InChI Key

LNBQVHAIPKJCGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Cl)N

Origin of Product

United States

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